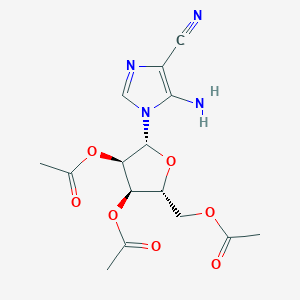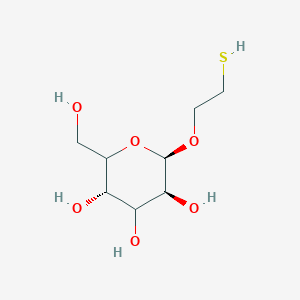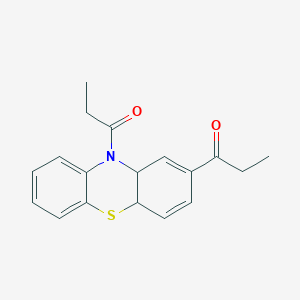
N,2-Dipropionyl phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-Dipropionyl phenothiazine (DPP) is an organic compound that is widely used in scientific research. It is a derivative of the phenothiazine structure and is widely used in organic synthesis, chemical and biological research. DPP is a synthetic molecule that has been used to study the properties of many other molecules and is used in a variety of laboratory experiments.
科学的研究の応用
Phenothiazine Derivatives and Antioxidant Properties :
- Phenothiazines, including its derivatives like N,2-Dipropionyl phenothiazine, have been identified as potent chain-breaking antioxidants. Their unique redox chemistry makes them highly effective in this role, as highlighted by Ohlow and Moosmann (Ohlow & Moosmann, 2011).
Biomedical Applications :
- These compounds have shown significant antimicrobial, antiprionic, anticancerous activities, as well as potential treatment options in Alzheimer’s and Creutzfeldt-Jakob diseases. This is evident from the research conducted by multiple authors, including Sudeshna Gangopadhyay and Parimal Karmakar (Gangopadhyay & Karmakar, 2010).
Applications in Cancer Research :
- Phenothiazines have been proven to destroy cancer cells and sensitize them to chemotherapy. Their anti-angiogenesis and anticancer stem cell activities have also been reported, suggesting their potential as adjuvants in cancer treatment (Varga et al., 2017).
Neurodegenerative Diseases :
- There is evidence suggesting the effectiveness of phenothiazines in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This is due to their ability to inhibit dopamine, histamine, serotonin, acetylcholine, and α-adrenergic receptors (Varga et al., 2017).
Interaction with Biomolecules and Cells :
- The interaction of phenothiazines with biomolecules like DNA and proteins, and their influence on cellular processes, have been extensively studied. This includes their impact on lipid membranes and potential effects on cellular signaling and function (Trombik & Cieślik-Boczula, 2020).
作用機序
Target of Action
N,2-Dipropionyl phenothiazine is a novel derivative of phenothiazine . Phenothiazines have been used mainly in psychopharmacology and have shown potent antitumor activity . .
Mode of Action
Phenothiazines, the parent compound of this compound, have been known to exert diverse biological activities. They have been associated with antipsychotic, antihistaminic, and antimuscarinic effects . Their fundamental neuroleptic action is connected with the dopaminergic receptors blockade . .
Biochemical Pathways
Phenothiazines have been shown to affect various biochemical pathways. They have demonstrated calmodulin-inhibitory actions, anti-proliferative effects, inhibition of P-glycoprotein transport function, and reversal of multidrug resistance . .
Result of Action
Phenothiazines have been shown to possess potent antitumor activity . They have demonstrated cytotoxic, antiproliferative, and proapoptotic properties toward different types of cancer . .
特性
IUPAC Name |
1-(10-propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-3-15(20)12-9-10-17-14(11-12)19(18(21)4-2)13-7-5-6-8-16(13)22-17/h5-11,14,17H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHJGWOQTFPHTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2C(C=C1)SC3=CC=CC=C3N2C(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

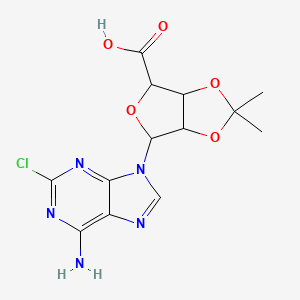
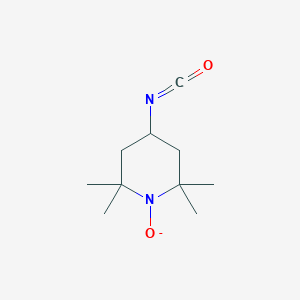



![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)

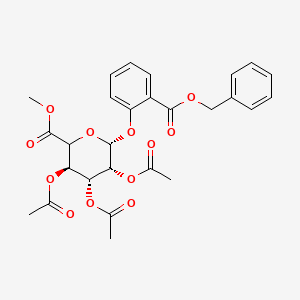

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)
